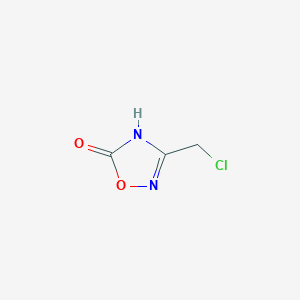

3-(Chloromethyl)-4H-1,2,4-oxadiazol-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

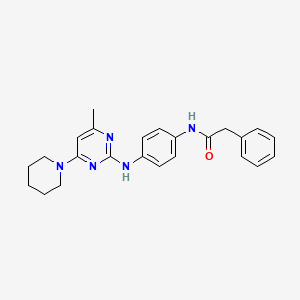

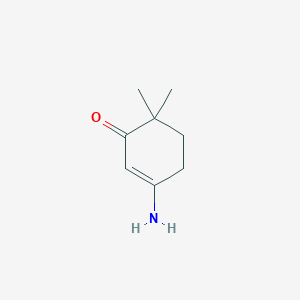

The compound “3-(Chloromethyl)-4H-1,2,4-oxadiazol-5-one” is an organic compound based on its name. The “3-(Chloromethyl)” part suggests the presence of a chloromethyl group attached to the third carbon of the main chain . The “4H-1,2,4-oxadiazol-5-one” part suggests the presence of a 1,2,4-oxadiazole ring, which is a type of heterocyclic aromatic ring containing oxygen and nitrogen .

Molecular Structure Analysis

The exact molecular structure of “3-(Chloromethyl)-4H-1,2,4-oxadiazol-5-one” would need to be confirmed with spectroscopic analysis such as NMR or IR spectroscopy . The compound likely contains a chloromethyl group attached to a 1,2,4-oxadiazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Chloromethyl)-4H-1,2,4-oxadiazol-5-one” would need to be determined experimentally. These could include properties such as density, color, hardness, melting and boiling points, and electrical conductivity .Scientific Research Applications

Insecticidal Applications

One significant application of 3-(Chloromethyl)-4H-1,2,4-oxadiazol-5-one derivatives is in the synthesis of insecticidal compounds. Rufenacht (1972) demonstrated that some 1,3,4-oxadiazol-2(2H)-ones, prepared with aliphatic substituents and converted into 3-chloromethyl derivatives, serve as starting materials for insecticidal O,O-dialkyl-S-[(5-subst.-1,3,4-oxidiazol-2(3H)-one-3-yl)-methyl]-thiophosphates and dithiophosphates, indicating their potential in developing new insecticidal agents Rufenacht, K. (1972). Helvetica Chimica Acta, 55, 1174-1178.

Photoluminescent Materials

Han et al. (2010) synthesized a series of 1,3,4-oxadiazole derivatives showcasing wide mesomorphic temperature ranges and strong blue fluorescence emission, implying their use in the development of photoluminescent materials. These compounds exhibit significant potential in materials science, particularly for applications requiring specific light-emitting properties Han, J., Wang, F.-L., Zhang, F.-Y., & Zhu, L.-r. (2010). Liquid Crystals, 37, 1521-1527.

Synthesis of Amides, Esters, and Polymers

Saegusa, Watanabe, and Nakamura (1989) discovered that 3,3′-carbonylbis[5-phenyl-1,3,4-oxadiazole-2(3H)-thione] serves as a versatile condensing agent for synthesizing amides, esters, thiol esters, urea, carbonates, polyamides, and polyureas under mild conditions. This highlights its utility in organic synthesis and polymer science, providing a novel approach to creating diverse chemical structures Saegusa, Y., Watanabe, T., & Nakamura, S. (1989). Bulletin of the Chemical Society of Japan, 62, 539-544.

Corrosion Inhibition

Kalia et al. (2020) investigated oxadiazole derivatives for their corrosion inhibition efficiency on mild steel in hydrochloric acid solution. Their study demonstrated that these compounds significantly reduce corrosion, suggesting their applicability in materials science, particularly in corrosion protection Kalia, V., Kumar, P., Kumar, S., Pahuja, P., Jhaa, G., Lata, S., & Dahiya, H. (2020). Journal of Molecular Liquids, 313, 113601.

Fungicidal Agents

Goswami, Kataky, Baruah, and Nath (1984) synthesized and evaluated the fungicidal properties of certain 3,5-disubstituted 1,3,4-oxadiazole-2-thiones. Their research indicates the potential of these compounds as fungicidal agents, showing significant toxicity against fungal pathogens Goswami, B. N., Kataky, J. C., Baruah, J. N., & Nath, S. (1984). Journal of Heterocyclic Chemistry, 21, 205-208.

Multifunctional Synthons for Heterocyclic Derivatives

Stepanov, Dashko, and Stepanova (2019) explored the chemical properties of 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan, demonstrating its utility as a multifunctional synthon for synthesizing various 1,2,5-oxadiazole derivatives. This showcases its importance in heterocyclic chemistry for the development of novel compounds with potential pharmaceutical applications Stepanov, A. I., Dashko, D. V., & Stepanova, E. (2019). Chemistry of Heterocyclic Compounds.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(chloromethyl)-4H-1,2,4-oxadiazol-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2O2/c4-1-2-5-3(7)8-6-2/h1H2,(H,5,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPOOTUMOXXAUAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NOC(=O)N1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Chloromethyl)-4H-1,2,4-oxadiazol-5-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-({[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetyl}amino)benzoate](/img/structure/B2744036.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea](/img/structure/B2744042.png)

![1-[(2-Hydroxy-3,3-dimethylbutyl)-methylamino]-3,3-dimethylbutan-2-ol](/img/structure/B2744050.png)

![2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2744053.png)

![2-(3-cyclohexyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2744055.png)

![1-{1-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2744057.png)